molecular formula C39H73Na2O8P B13140697 disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Cat. No.: B13140697
M. Wt: 746.9 g/mol
InChI Key: HMYXPHZNMYGTGU-NWLWFKSDSA-L
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Description

Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes. The compound is characterized by its long-chain fatty acids and phosphate group, which contribute to its unique chemical properties and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves the esterification of glycerol with octadecanoic acid and octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like chromatography or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.

    Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted phospholipids, which have distinct chemical and biological properties.

Scientific Research Applications

Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of phospholipids in different chemical environments.

    Biology: The compound is essential for studying cell membrane dynamics, lipid-protein interactions, and signal transduction pathways.

    Medicine: It is investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.

    Industry: The compound is used in the formulation of cosmetics, food additives, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and other lipids, modulating their functions and facilitating various cellular processes. The phosphate group plays a crucial role in signal transduction pathways by acting as a docking site for signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
  • Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-6-enoyl]oxypropyl] phosphate

Uniqueness

Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is unique due to its specific fatty acid composition and the position of the double bond in the octadec-9-enoyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C39H73Na2O8P

Molecular Weight

746.9 g/mol

IUPAC Name

disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C39H75O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b20-18-;;/t37-;;/m1../s1

InChI Key

HMYXPHZNMYGTGU-NWLWFKSDSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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